(3S,4R)-4-(4-Bromopyrazol-1-yl)oxolan-3-amine;hydrochloride
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Overview
Description
(3S,4R)-4-(4-Bromopyrazol-1-yl)oxolan-3-amine;hydrochloride is a synthetic organic compound that features a bromopyrazole moiety attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(4-Bromopyrazol-1-yl)oxolan-3-amine;hydrochloride typically involves the following steps:
Formation of the Bromopyrazole Moiety: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment to the Oxolane Ring: The bromopyrazole is then reacted with an oxolane derivative, such as oxirane, in the presence of a suitable catalyst to form the desired compound.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(4-Bromopyrazol-1-yl)oxolan-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-4-(4-Bromopyrazol-1-yl)oxolan-3-amine;hydrochloride can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of bromopyrazole derivatives on biological systems. It could serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a reagent in various chemical processes. Its unique properties may make it suitable for applications in fields such as polymer science or catalysis.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(4-Bromopyrazol-1-yl)oxolan-3-amine;hydrochloride would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The bromopyrazole moiety could play a key role in binding to these targets, while the oxolane ring may influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(4-Chloropyrazol-1-yl)oxolan-3-amine;hydrochloride: Similar structure but with a chlorine atom instead of bromine.
(3S,4R)-4-(4-Fluoropyrazol-1-yl)oxolan-3-amine;hydrochloride: Similar structure but with a fluorine atom instead of bromine.
(3S,4R)-4-(4-Iodopyrazol-1-yl)oxolan-3-amine;hydrochloride: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (3S,4R)-4-(4-Bromopyrazol-1-yl)oxolan-3-amine;hydrochloride lies in its specific combination of functional groups. The bromine atom can participate in unique interactions and reactions that are not possible with other halogens. Additionally, the oxolane ring provides a distinct three-dimensional structure that can influence the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
2138551-02-5 |
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Molecular Formula |
C7H11BrClN3O |
Molecular Weight |
268.54 g/mol |
IUPAC Name |
(3R,4S)-4-(4-bromopyrazol-1-yl)oxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H10BrN3O.ClH/c8-5-1-10-11(2-5)7-4-12-3-6(7)9;/h1-2,6-7H,3-4,9H2;1H/t6-,7+;/m0./s1 |
InChI Key |
MQARLQRQESURFI-UOERWJHTSA-N |
SMILES |
C1C(C(CO1)N2C=C(C=N2)Br)N.Cl |
Isomeric SMILES |
C1[C@@H]([C@@H](CO1)N2C=C(C=N2)Br)N.Cl |
Canonical SMILES |
C1C(C(CO1)N2C=C(C=N2)Br)N.Cl |
solubility |
not available |
Origin of Product |
United States |
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